molecular formula C15H25BO2Si B2546959 Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane CAS No. 1208070-18-1

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Cat. No.: B2546959
CAS No.: 1208070-18-1
M. Wt: 276.26
InChI Key: PNFABLYULYBMJL-UHFFFAOYSA-N
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Description

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is an organosilicon compound that features a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both silicon and boron in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane typically involves the reaction of a phenylsilane derivative with a boronic ester. One common method includes the palladium-catalyzed borylation of a phenylsilane precursor using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
  • Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
  • Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Uniqueness

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The position of the boronic ester group relative to the silicon atom can affect the compound’s stability and its ability to participate in cross-coupling reactions .

Properties

IUPAC Name

trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-9-8-10-13(11-12)19(5,6)7/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFABLYULYBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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